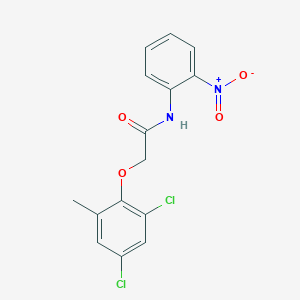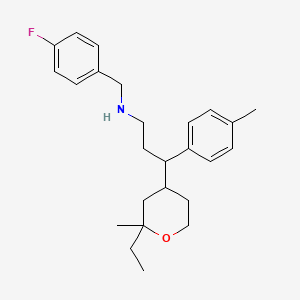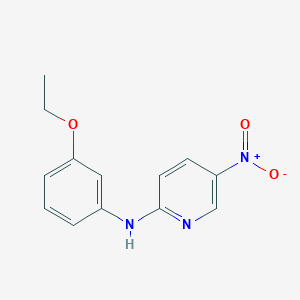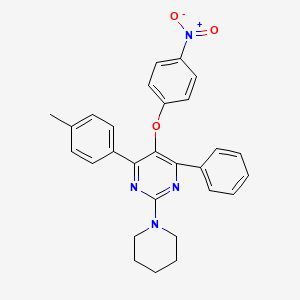
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone, also known as SU1498, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. SU1498 is a tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways.
Wirkmechanismus
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone selectively inhibits the tyrosine kinase activity of VEGFR and PDGFR by binding to the ATP-binding site of these receptors. This leads to the inhibition of downstream signaling pathways involved in angiogenesis and tumor growth. 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has also been shown to inhibit the phosphorylation of other tyrosine kinases, such as c-Src and focal adhesion kinase (FAK), which are involved in cell migration and invasion.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has been shown to inhibit tumor growth and angiogenesis in various cancer models, including breast cancer, lung cancer, and glioma. In addition, 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in tumor metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone is its selectivity for VEGFR and PDGFR, which reduces the potential for off-target effects. 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone is also available in high purity, making it suitable for use in various research applications. However, one limitation of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone. One direction is to investigate the potential of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone as a combination therapy with other targeted therapies or immunotherapies. Another direction is to explore the role of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone in non-cancer diseases, such as ocular neovascularization and diabetic retinopathy. Additionally, further optimization of the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone may lead to the development of analogs with improved solubility and pharmacokinetics.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone is a small molecule inhibitor that selectively targets the VEGFR and PDGFR signaling pathways. 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the potential of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone involves the reaction of 3-hydroxy-2-phenyl-1-isoindolinone with 4-chlorobenzaldehyde in the presence of a base. The reaction yields 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone as a white crystalline solid in high purity. The synthesis of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has been optimized to produce the compound in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has been extensively studied for its potential therapeutic applications in cancer treatment. The overexpression of VEGFR and PDGFR has been linked to tumor angiogenesis, proliferation, and metastasis. 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone inhibits the activation of these receptors, leading to the inhibition of tumor growth and angiogenesis. 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2-phenylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-15-12-10-14(11-13-15)20(24)18-9-5-4-8-17(18)19(23)22(20)16-6-2-1-3-7-16/h1-13,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEHLEAKWRKJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-hydroxy-2-phenylisoindol-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)

![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)

![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)


![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)